molecular formula C16H23NO B263570 N-(4-ethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide

N-(4-ethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide

Cat. No. B263570
M. Wt: 245.36 g/mol
InChI Key: UACIUYNQXUGJLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide, also known as EPTC, is a cyclopropane herbicide that has been widely used in agriculture to control weeds. EPTC has been found to be effective against a wide range of weed species and has been used in various crops, including corn, soybeans, and potatoes. The chemical structure of EPTC is unique, and its synthesis method is complex.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide involves the inhibition of the biosynthesis of isoprenoids, which are essential for the growth and development of plants. N-(4-ethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide inhibits the activity of the enzyme geranylgeranyl diphosphate synthase, which is involved in the biosynthesis of isoprenoids. This results in the inhibition of cell division and growth in plants, leading to their death.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been found to have minimal toxicity to mammals and birds. However, it can be toxic to aquatic organisms and should be used with caution near water sources. N-(4-ethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide can also have an impact on soil microorganisms, which can affect soil health and nutrient cycling.

Advantages and Limitations for Lab Experiments

N-(4-ethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is a valuable tool in laboratory experiments that involve the study of plant growth and development. It is effective against a broad range of weed species, making it a useful tool for researchers studying plant-plant interactions. However, N-(4-ethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide can be expensive and may not be readily available in all locations.

Future Directions

There are several future directions for the study of N-(4-ethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide. One area of research is the development of new herbicides that are more effective and less toxic than N-(4-ethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide. Another area of research is the study of the impact of N-(4-ethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide on soil health and nutrient cycling. Additionally, there is potential for the use of N-(4-ethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide in the treatment of cancer and as a pesticide in the control of insect pests.
Conclusion:
In conclusion, N-(4-ethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is a cyclopropane herbicide that has been widely used in agriculture to control weeds. Its unique chemical structure and complex synthesis method make it a valuable tool in laboratory experiments. N-(4-ethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been extensively studied for its herbicidal properties and potential use in the treatment of cancer and as a pesticide in the control of insect pests. While N-(4-ethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has several advantages, it also has limitations, and there is a need for further research to develop new herbicides and study its impact on soil health and nutrient cycling.

Synthesis Methods

The synthesis of N-(4-ethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide involves a multi-step process that starts with the reaction of 4-ethylphenylmagnesium bromide with 2,2,3,3-tetramethylcyclopropanecarboxylic acid. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form N-(4-ethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide. The overall yield of this process is approximately 40%.

Scientific Research Applications

N-(4-ethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been extensively studied for its herbicidal properties. It has been found to be effective against a broad range of weed species, making it a valuable tool in agriculture. N-(4-ethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has also been studied for its potential use in the treatment of cancer. It has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(4-ethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been studied for its potential use as a pesticide in the control of insect pests.

properties

Product Name

N-(4-ethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

N-(4-ethylphenyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide

InChI

InChI=1S/C16H23NO/c1-6-11-7-9-12(10-8-11)17-14(18)13-15(2,3)16(13,4)5/h7-10,13H,6H2,1-5H3,(H,17,18)

InChI Key

UACIUYNQXUGJLC-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)C2C(C2(C)C)(C)C

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2C(C2(C)C)(C)C

Origin of Product

United States

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